3-Acetyl-4-hydroxy-5-oxo-2,5-dihydrofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-4-hydroxy-5-oxo-2,5-dihydrofuran-2-carboxylic acid is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by its unique structure, which includes an acetyl group, a hydroxy group, and a carboxylic acid group attached to a dihydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-hydroxy-5-oxo-2,5-dihydrofuran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable diketone with a hydroxy acid in the presence of a catalyst can lead to the formation of the desired compound. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4-hydroxy-5-oxo-2,5-dihydrofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a diketone, while reduction of the carbonyl groups can produce diols.
Scientific Research Applications
3-Acetyl-4-hydroxy-5-oxo-2,5-dihydrofuran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-4-hydroxy-5-oxo-2,5-dihydrofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to changes in their activity. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,5-dimethylfuran-3(2H)-one: Similar structure but with different functional groups.
2,5-Dimethyl-4,5-dihydrofuran-3-ol-4-one: Another furan derivative with distinct properties.
Uniqueness
3-Acetyl-4-hydroxy-5-oxo-2,5-dihydrofuran-2-carboxylic acid is unique due to the presence of both an acetyl group and a carboxylic acid group on the dihydrofuran ring
Properties
CAS No. |
89966-23-4 |
---|---|
Molecular Formula |
C7H6O6 |
Molecular Weight |
186.12 g/mol |
IUPAC Name |
3-acetyl-4-hydroxy-5-oxo-2H-furan-2-carboxylic acid |
InChI |
InChI=1S/C7H6O6/c1-2(8)3-4(9)7(12)13-5(3)6(10)11/h5,9H,1H3,(H,10,11) |
InChI Key |
DUHOJXSOTQORFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=O)OC1C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.